M-Cresol-D3 (methyl-D3): An In-depth Technical Guide for Advanced Analytical Applications
M-Cresol-D3 (methyl-D3): An In-depth Technical Guide for Advanced Analytical Applications
Introduction: The Analytical Imperative for Isotopic Labeling
In the landscape of modern research, particularly within drug development and the broader scientific disciplines, the demand for analytical precision is paramount. The quantification of analytes in complex matrices necessitates methodologies that are not only sensitive and specific but also robust and reproducible. It is in this context that isotopically labeled internal standards have become indispensable tools. This guide provides a comprehensive technical overview of M-Cresol-D3 (methyl-D3), CAS number 25026-32-8, a deuterated analog of m-cresol.
M-cresol (3-methylphenol) is a significant compound, finding application as a preservative in pharmaceutical formulations, including insulin preparations, and serving as a biomarker for toluene exposure.[1][2] Its accurate quantification is therefore critical in various research and quality control settings. However, the analysis of m-cresol is often complicated by the presence of its isomers, o-cresol and p-cresol, which can exhibit similar chromatographic and mass spectrometric behavior.[3][4] M-Cresol-D3, by virtue of its isotopic labeling, offers a solution to these analytical challenges, enabling precise and accurate quantification through isotope dilution mass spectrometry.[5][6] This guide will delve into the synthesis, properties, and, most importantly, the practical application of M-Cresol-D3 as an internal standard in advanced analytical workflows.
Physicochemical Properties and Isotopic Purity
M-Cresol-D3 is chemically identical to m-cresol, with the crucial exception of the three hydrogen atoms on the methyl group being replaced by deuterium atoms.[7] This substitution results in a molecular weight increase of approximately 3 Da, a difference readily discernible by mass spectrometry. The physicochemical properties of M-Cresol-D3 are nearly identical to those of its non-deuterated counterpart, ensuring that it behaves similarly during sample preparation and chromatographic separation.
| Property | Value (m-cresol) | Reference |
| CAS Number | 25026-32-8 (M-Cresol-D3) | N/A |
| 108-39-4 (m-cresol) | [8] | |
| Molecular Formula | C7H5D3O | [7] |
| Molecular Weight | 111.18 g/mol | [7] |
| Appearance | Colorless to yellowish liquid | [8] |
| Boiling Point | 202.8 °C | [9] |
| Melting Point | 11.5 °C | [9] |
| Solubility in Water | 24 g/L at 20 °C | [8] |
The utility of M-Cresol-D3 as an internal standard is fundamentally dependent on its isotopic purity. High isotopic purity ensures that the contribution of the unlabeled analyte to the mass channel of the internal standard is negligible, thereby preventing analytical bias.
Synthesis of M-Cresol-D3: A Conceptual Overview
The synthesis of deuterated aromatic compounds such as M-Cresol-D3 typically involves a hydrogen-deuterium (H-D) exchange reaction.[10] While specific proprietary methods for the commercial synthesis of M-Cresol-D3 are not publicly detailed, the general principles involve reacting m-cresol with a deuterium source, most commonly heavy water (D₂O), under conditions that facilitate the exchange of protons on the methyl group for deuterons.
A conceptual workflow for such a synthesis is as follows:
Caption: Conceptual workflow for the synthesis of M-Cresol-D3.
Advanced methods may employ microwave-assisted synthesis to enhance reaction rates and improve efficiency.[10] The purification of the final product is critical to remove any remaining unlabeled m-cresol and ensure high isotopic purity.
The Critical Role of M-Cresol-D3 as an Internal Standard
The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known quantity of an isotopically labeled standard to a sample prior to analysis.[5][6] This standard, in this case M-Cresol-D3, experiences the same sample preparation losses and ionization suppression or enhancement in the mass spectrometer as the native analyte (m-cresol).[11] By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.
Caption: The role of M-Cresol-D3 in an IDMS workflow.
Analytical Methodologies: Protocols and Best Practices
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of m-cresol will depend on the sample matrix, required sensitivity, and available instrumentation. M-Cresol-D3 is an ideal internal standard for both techniques.
GC-MS Analysis of m-Cresol
A significant challenge in the GC analysis of cresol isomers is the co-elution of m-cresol and p-cresol on many common capillary columns.[3][4] To overcome this, a derivatization step is often employed. Silylation, for example with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can improve the chromatographic separation of the isomers.[3]
Experimental Protocol: GC-MS Quantification of m-Cresol in Urine
This protocol is a representative example for the determination of m-cresol in a biological matrix.
1. Sample Preparation and Hydrolysis:
-
To 1 mL of urine in a glass tube, add 10 µL of a 10 µg/mL solution of M-Cresol-D3 in methanol (internal standard).
-
Add 100 µL of concentrated hydrochloric acid to hydrolyze cresol conjugates (glucuronides and sulfates).[12]
-
Cap the tube and heat at 90°C for 60 minutes.[12]
-
Allow the sample to cool to room temperature.
2. Liquid-Liquid Extraction (LLE):
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the hydrolyzed sample.
-
Vortex for 2 minutes to extract the cresols into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
3. Derivatization:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of dichloromethane.
-
Add 50 µL of MSTFA and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]
4. GC-MS Analysis:
-
GC Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Program: Initial temperature of 80°C for 2 min, ramp at 3°C/min to 110°C, then ramp at 25°C/min to 260°C and hold for 5 min.[3]
-
MS Detection: Electron Ionization (EI) at 70 eV.[3]
-
Selected Ion Monitoring (SIM):
- m-Cresol-TMS: Monitor characteristic ions.
- M-Cresol-D3-TMS: Monitor the corresponding ions shifted by +3 Da.
Self-Validation: The inclusion of quality control (QC) samples at low, medium, and high concentrations, prepared and analyzed alongside the unknown samples, is essential for validating the accuracy and precision of the method. The consistent recovery of the internal standard across all samples provides a check on the efficiency of the sample preparation process.
LC-MS/MS Analysis of m-Cresol
LC-MS/MS offers high sensitivity and specificity and may not require derivatization for the separation of cresol isomers, depending on the chosen chromatographic conditions.
Experimental Protocol: LC-MS/MS Quantification of m-Cresol in Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of M-Cresol-D3 in methanol.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase will be required to elute the cresols.
-
MS/MS Detection: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Multiple Reaction Monitoring (MRM):
- m-cresol: Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion(s)
- M-Cresol-D3: Precursor ion [M+H]⁺ or [M-H]⁻ (shifted by +3 Da) → Corresponding product ion(s)
Causality in Protocol Design: The choice of protein precipitation with acetonitrile is a rapid and effective method for cleaning up plasma samples. The acidic mobile phase is often used to promote protonation of the analyte for positive ion ESI. The use of MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
Applications in Drug Development and Research
The utility of M-Cresol-D3 extends to several key areas within drug development and scientific research.
Formulation Studies: Investigating Preservative-Induced Aggregation
m-Cresol is a common antimicrobial preservative in multi-dose protein formulations.[1] However, it has been shown to induce protein aggregation, which can compromise the efficacy and safety of the therapeutic product.[1] In studies investigating the mechanisms of this aggregation, deuterated m-cresol has been used to suppress the preservative's proton signals in Nuclear Magnetic Resonance (NMR) experiments, allowing for a clearer observation of the protein's structural changes.[1] This highlights a specialized application of M-Cresol-D3 beyond its use as a simple internal standard for quantification.
Pharmacokinetic and Toxicokinetic Studies
In preclinical and clinical studies, the accurate measurement of drug and metabolite concentrations over time is crucial for determining pharmacokinetic (PK) and toxicokinetic (TK) parameters. When m-cresol is a metabolite of a drug candidate or a compound of interest, M-Cresol-D3 is the ideal internal standard for its bioanalysis in various matrices such as plasma, urine, and tissue homogenates.
Environmental and Occupational Exposure Monitoring
m-Cresol is a component of industrial effluents and a metabolite of toluene, a widely used industrial solvent.[8] Monitoring human exposure to toluene can be achieved by measuring cresol concentrations in urine.[12] The use of M-Cresol-D3 as an internal standard in these biomonitoring methods ensures the high accuracy required for assessing occupational and environmental health risks.
Safety and Handling
M-Cresol-D3 should be handled with the same precautions as its non-deuterated counterpart. m-Cresol is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[15][16]
Conclusion
M-Cresol-D3 (methyl-D3) is a powerful analytical tool for researchers, scientists, and drug development professionals. Its primary and most critical application is as an internal standard in isotope dilution mass spectrometry, where it enables the highly accurate and precise quantification of m-cresol in complex matrices. The near-identical chemical and physical properties to the native analyte ensure that it effectively compensates for variations in sample processing and instrumental analysis. From ensuring the quality and stability of pharmaceutical formulations to assessing environmental and occupational exposures, M-Cresol-D3 provides the analytical robustness required to generate high-quality, reliable data. The methodologies and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable isotopically labeled compound in their scientific endeavors.
References
-
Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Retrieved from [Link]
- Process for the preparation of a deuterated compound. (1998). Google Patents.
- Synthesis method of o-cresol and m-cresol. (2014). Google Patents.
-
Cresol determination made possible by silylation. (2020). Wiley Analytical Science. Retrieved from [Link]
- De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase. (2018). Metabolic Engineering, 48, 193-201.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c. (2012). Protein Science, 21(9), 1342-1353.
- Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. (2019). Journal of Environmental Science and Health, Part B, 54(3), 183-190.
-
PubChem. (n.d.). m-Cresol. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry.
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: m-Cresol. Retrieved from [Link]
- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). International Journal of Molecular Sciences, 22(16), 8783.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols: Health Effects. U.S. Department of Health and Human Services, Public Health Service.
- Gas chromatographic analysis of cresols in aquatic solution by solid phase microextraction. (2005). Chemija, 16(3-4), 48-52.
- Quantitation of o-, m- and p-cresol and deuterated analogs in human urine by gas chromatography with electron capture detection. (1993).
-
UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. (n.d.). PhareSST. Retrieved from [Link]
- Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2011). Accreditation and Quality Assurance, 16, 453-460.
-
Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]
- Separation and determination of cresol isomers (Ortho, Meta, Para). (2017). International Journal of Chemical Studies, 5(4), 130-134.
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024).
- Internal Standards for Quantitative LC-MS Bioanalysis. (2012). Quantitative Bioanalysis: A Practical Guide to Best Practices.
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
- Mass Spectral Filtering by Mass-Remainder Analysis (MARA) at High Resolution and Its Application to Metabolite Profiling of Flavonoids. (2021). Metabolites, 11(1), 48.
- Impact of Filling Process Interruptions on m-Cresol Concentration in Parenteral Drug Formulations. (2025). Prospects in Pharmaceutical Sciences, 23(2), 96-100.
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2021). Molecules, 26(16), 5035.
-
Penta chemicals. (n.d.). m-Cresol - SAFETY DATA SHEET. Retrieved from [Link]
- Simplified LC-MS Method for Analysis of Sterols in Biological Samples. (2020). Metabolites, 10(9), 365.
Sources
- 1. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m-Cresol- application_Chemicalbook [chemicalbook.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. ufmg.br [ufmg.br]
- 5. osti.gov [osti.gov]
- 6. Isotope dilution - Wikipedia [en.wikipedia.org]
- 7. De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m-Cresol - Wikipedia [en.wikipedia.org]
- 10. tn-sanso.co.jp [tn-sanso.co.jp]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. carlroth.com [carlroth.com]
- 16. fishersci.com [fishersci.com]
